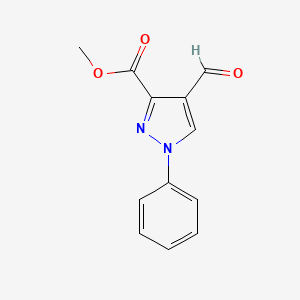
methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Methyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Methyl 4-formyl-1-(nitrophenyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- Methyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
- Methyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
- Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate.
Comparison: Compared to its analogs, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique reactivity due to the presence of the formyl group, which can undergo various chemical transformations. Its phenyl group also provides a platform for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of Biological Activity
This compound exhibits a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Its derivatives have been shown to interact with specific molecular targets, modulating various biological pathways.
Antimicrobial Activity
Research indicates that derivatives of this compound possess potent antimicrobial properties. For instance, certain compounds demonstrated effective inhibition against Acinetobacter baumannii, a significant pathogen in hospital settings. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1.56 µg/mL, indicating strong antibacterial activity .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Compounds based on the pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). Notably, some derivatives induced apoptosis in cancer cells and inhibited microtubule assembly, which is crucial for cell division . The following table summarizes key findings regarding the anticancer activity of methyl 4-formyl-1-phenyl-1H-pyrazole derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 2.5 | Apoptosis induction, caspase activation |
| 10c | HepG2 | 10 | Microtubule destabilization |
| 7h | MDA-MB-231 | 1.0 | Morphological changes leading to apoptosis |
The mechanism of action for this compound and its derivatives often involves interactions with enzymes or receptors that modulate cellular functions. For example, some derivatives may inhibit specific enzymes involved in metabolic pathways or bind to cellular receptors that trigger apoptotic pathways .
Case Studies
Several case studies illustrate the biological efficacy of methyl 4-formyl-1-phenyl-1H-pyrazole derivatives:
- Antimicrobial Study : A study synthesized new pyrazole-derived hydrazones which showed potent activity against A. baumannii. The most effective compounds had MIC values significantly lower than those of standard antibiotics .
- Anticancer Study : Research on asymmetric MACs fused with 1-aryl-1H-pyrazole revealed that certain compounds could inhibit microtubule assembly and induce apoptosis in breast cancer cells at low concentrations .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 4-formyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-9(8-15)7-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PXUAIOHWFDYOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















